GPR39 Agonism: Biphasic Zn²⁺ Dependence
TLCS demonstrates GPR39 agonism with EC50 values that shift by approximately 7- to 8-fold depending on Zn²⁺ availability, a property not observed for other sulfated bile acids such as lithocholic acid sulfate or glycolithocholic acid sulfate [1]. This Zn²⁺-dependent modulation is unique among bile acid derivatives and provides a selective tool for studying GPR39 pharmacology in different ionic microenvironments.
Supports Zn²⁺-dependent GPR39 screening context
M39-20 and hGPR39-2 cells; lithocholic acid sulfate shows no activity
| Evidence Dimension | GPR39 agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 9 μM (presence of Zn²⁺); EC50 = 71.6 μM (absence of Zn²⁺) in M39-20 cells |
| Comparator Or Baseline | Lithocholic acid sulfate: no GPR39 activity reported; other sulfated bile acids: not active at GPR39 |
| Quantified Difference | ~8-fold Zn²⁺-dependent shift; comparator shows no measurable activation |
| Conditions | M39-20 cells (murine GPR39) and hGPR39-2 cells (human GPR39), intracellular calcium mobilization assay |
Why This Matters
TLCS is the only sulfated bile acid with validated, Zn²⁺-modulated GPR39 agonist activity, making it an essential positive control for GPR39 screening campaigns and zinc-sensing GPCR studies.
- [1] MedChemExpress. Taurolithocholic acid 3-sulfate disodium (3-Sulfotaurolithocholic acid disodium) Product Page. GPR39 agonist with EC50s of 71.6 and 69.4 (absence of Zn²⁺) and 9 and 9.6 μM (presence of Zn²⁺) in M39-20 and hGPR39-2 cells, respectively. View Source
